

Spectroscopic Data Interpretation for 5-Methyl-2-hexyne: A Technical Guide

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Compound of Interest

Compound Name: 5-Methyl-2-hexyne

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for **5-Methyl-2-hexyne**, a valuable building block in organic synthesis. The interpretation of its Mass Spectrometry (MS), ^{13}C Nuclear Magnetic Resonance (NMR), ^1H Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy data is detailed below, offering a foundational understanding for its characterization and utilization in research and development.

Molecular Structure and Properties

5-Methyl-2-hexyne is an internal alkyne with the chemical formula C_7H_{12} and a molecular weight of 96.17 g/mol ^{[1][2]}. Its structure consists of a seven-carbon chain with a triple bond between the second and third carbon atoms and a methyl group at the fifth carbon position.

Molecular Structure:

Mass Spectrometry (MS)

Mass spectrometry of **5-Methyl-2-hexyne** provides crucial information about its molecular weight and fragmentation pattern, which aids in confirming its structure.

Data Summary:

Feature	Value	Reference
Molecular Formula	C ₇ H ₁₂	[1]
Molecular Weight	96.17 g/mol	[1]
Major Fragments (m/z)		
96	[M] ⁺ (Molecular Ion)	[1]
81	[M-CH ₃] ⁺	[1]
67	[M-C ₂ H ₅] ⁺	
53	[M-C ₃ H ₇] ⁺	[1]
41	[C ₃ H ₅] ⁺ (Propargyl cation)	

Interpretation:

The mass spectrum shows a molecular ion peak [M]⁺ at m/z 96, confirming the molecular weight of **5-Methyl-2-hexyne**. [1] The fragmentation pattern is consistent with the proposed structure. The loss of a methyl group (CH₃) results in the peak at m/z 81. Subsequent fragmentation through cleavage of the alkyl chain leads to the other observed fragments. The presence of these specific fragments helps to differentiate it from its isomers.

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. For **5-Methyl-2-hexyne**, the key feature is the carbon-carbon triple bond.

Data Summary:

Wavenumber (cm ⁻¹)	Assignment	Intensity	Reference
2960-2850	C-H stretch (sp ³ hybridized carbons)	Strong	[3]
2260-2100	C≡C stretch (internal alkyne)	Weak	[4][5]
1470-1450	C-H bend (scissoring)	Medium	[3]
1370-1350	C-H rock (methyl)	Medium	[3]

Interpretation:

The IR spectrum of **5-Methyl-2-hexyne** is characterized by the presence of a weak absorption band in the region of 2260-2100 cm⁻¹, which is indicative of the carbon-carbon triple bond stretch of an internal alkyne.[4][5] The weakness of this band is due to the relatively symmetrical substitution around the triple bond, which results in a small change in the dipole moment during vibration.[5] The strong absorptions in the 2960-2850 cm⁻¹ region are due to the C-H stretching vibrations of the sp³ hybridized carbons in the methyl and methylene groups.[3] The absence of a strong, sharp peak around 3300 cm⁻¹ confirms that it is an internal alkyne, as there is no terminal C-H bond associated with the alkyne functionality.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum shows seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Data Summary:

Chemical Shift (δ) ppm	Assignment	Reference
~80	C2 or C3 (sp hybridized)	[6][7]
~75	C3 or C2 (sp hybridized)	[6][7]
~28	C5	[6][7]
~22	C6 and C7 (gem-dimethyl)	[6][7]
~20	C4	[6][7]
~3	C1	[6][7]

Interpretation:

The two signals in the downfield region (~75-80 ppm) are characteristic of the sp-hybridized carbons of the alkyne. The remaining signals in the upfield region correspond to the sp³-hybridized carbons of the alkyl groups. The chemical shifts are influenced by the electron density and the proximity to the electronegative triple bond.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their connectivity.

Data Summary (Predicted):

Chemical Shift (δ) ppm	Assignment	Multiplicity	Integration
~2.1	H4	Triplet	2H
~1.8	H1	Singlet	3H
~1.7	H5	Multiplet	1H
~0.9	H6, H7	Doublet	6H

Interpretation:

The predicted ^1H NMR spectrum of **5-Methyl-2-hexyne** would show four distinct signals. The protons on the carbon adjacent to the triple bond (H4) are expected to be deshielded and appear as a triplet around 2.1 ppm due to coupling with the neighboring methine proton. The methyl protons attached to the triple bond (H1) would appear as a singlet around 1.8 ppm. The methine proton (H5) would be a multiplet due to coupling with the adjacent methylene and methyl protons. The two equivalent methyl groups (H6 and H7) would appear as a doublet around 0.9 ppm due to coupling with the methine proton. The integration of these signals would correspond to the number of protons in each environment (2H, 3H, 1H, and 6H, respectively).

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

5.1. Mass Spectrometry (Electron Ionization - EI):

- A dilute solution of **5-Methyl-2-hexyne** in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared.
- The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
- In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
- This causes the molecule to ionize and fragment.
- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- A detector records the abundance of each ion, generating the mass spectrum.

5.2. Infrared Spectroscopy (Attenuated Total Reflectance - ATR):

- A small drop of neat **5-Methyl-2-hexyne** is placed directly onto the ATR crystal.
- The crystal is clamped in place to ensure good contact.
- An infrared beam is passed through the ATR crystal, where it reflects multiple times.

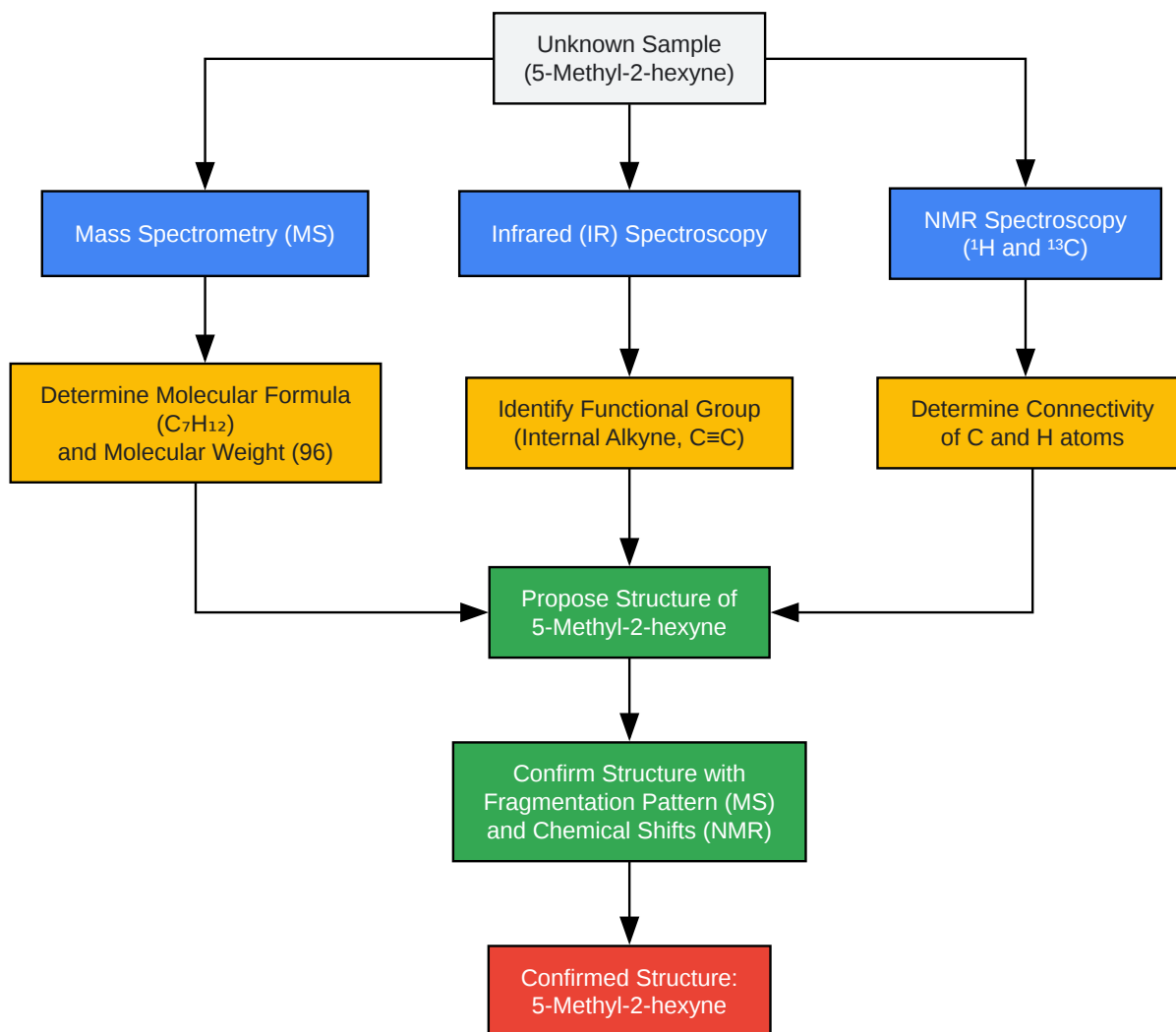
- At each reflection, the beam penetrates a short distance into the sample.
- The sample absorbs infrared radiation at specific frequencies corresponding to its vibrational modes.
- The detector measures the intensity of the transmitted light, and a Fourier transform is used to generate the IR spectrum.

5.3. NMR Spectroscopy (^1H and ^{13}C):

- Approximately 5-10 mg of **5-Methyl-2-hexyne** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- The NMR tube is placed in the spectrometer's magnet.
- For ^1H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.
- For ^{13}C NMR, a similar process is used, often with broadband proton decoupling to simplify the spectrum.^[8]
- The FID is then Fourier transformed to produce the NMR spectrum.

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the spectroscopic interpretation and structural confirmation of **5-Methyl-2-hexyne**.



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Caption: Workflow for the structural elucidation of **5-Methyl-2-hexyne**.

Conclusion

The combined application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a complete and unambiguous structural determination of **5-Methyl-2-hexyne**. Each technique offers complementary information, from the molecular formula and functional groups to the precise connectivity of atoms. This comprehensive spectroscopic analysis is essential for ensuring the identity and purity of **5-Methyl-2-hexyne** in research and drug development applications.

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